The synthesis of DH 97 involves the acylation of 2-benzyltryptamine with pentanoic acid. The process typically follows these steps:
The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent degradation or side reactions. The yield and purity of the final product can be optimized by adjusting reaction times and concentrations.
DH 97 features a complex molecular structure characterized by the following:
The molecular structure can be represented as follows:
DH 97 participates in several chemical reactions relevant to its pharmacological properties:
These reactions are critical for understanding how DH 97 interacts within biological systems and its potential side effects.
The mechanism of action of DH 97 primarily involves:
The physical and chemical properties of DH 97 include:
Elemental analysis reveals:
These properties are essential for understanding its behavior in various formulations and biological systems.
DH 97 has several scientific applications, including:
DH-97 (N-Pentanoyl-2-benzyltryptamine) is a high-affinity, selective MT₂ melatonin receptor antagonist with a pKᵢ of 8.03. It exhibits 89-fold selectivity for MT₂ over MT₁ receptors and 229-fold selectivity over GPR50 (melatonin-related orphan receptor) [10]. Functionally, DH-97 antagonizes melatonin-induced signaling at MT₂ receptors, including:
Table 1: Functional Effects of DH-97 in Experimental Models
Experimental System | DH-97 Effect | Receptor Target | Functional Outcome |
---|---|---|---|
Nitroglycerin-induced migraine (rat) | Blocks melatonin’s anti-hyperalgesia | MT₂ | Abolished CGRP suppression |
Non-pigmented ciliary epithelium | Reverses Cl⁻ efflux inhibition | MT₂ | Increased intraocular pressure |
Colonic mucosa (guinea pig) | No effect on 5-HT release | — | Confirms MT₂ specificity over MT₃ |
The molecular basis of DH-97’s selectivity stems from steric and electrostatic complementarity with MT₂’s ligand-binding pocket:
Table 2: Binding Affinity Profile of DH-97
Receptor Type | pKᵢ or Kᵢ | Selectivity vs. MT₂ |
---|---|---|
MT₂ (Human) | pKᵢ = 8.03 | 1x (reference) |
MT₁ (Human) | pKᵢ = 6.15 | 89-fold lower |
GPR50 (Human) | Not detectable | 229-fold lower |
MT₃ (Guinea pig) | No antagonism | No activity |
DH-97 influences receptor plasticity beyond orthosteric competition:
Allosteric Communication Pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7